Lipophilicity (XLogP3-AA): Diallyl vs. Dimethyl Analog
The N,N-diallyl compound exhibits a computed XLogP3-AA of 3.6, compared with 2.3 for the N,N-dimethyl analog, representing a ΔXLogP3-AA of +1.3 [1][2]. This difference arises directly from the replacement of two methyl groups with two allyl groups on the amide nitrogen, adding four additional sp² carbons that increase hydrophobicity and molecular surface area without introducing hydrogen‑bond donors. In the context of CNS drug-like space (optimal LogP 2–4), the target lies comfortably within the permeable range, whereas the dimethyl analog falls at the lower border, potentially limiting passive blood‑brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N,N-Dimethyl analog (CID 3303914): XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP3-AA = +1.3 (≈ 20‑fold higher theoretical partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; no experimental logP available for direct comparison. |
Why This Matters
A 1.3‑unit increase in predicted logP translates to roughly a 20‑fold greater lipophilicity, which can be decisive for compounds targeting intracellular or CNS compartments where passive permeability is required.
- [1] PubChem CID 4221182. N,N-Diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide. Computed Properties: XLogP3-AA = 3.6. View Source
- [2] PubChem CID 3303914. 2-[2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide. Computed Properties: XLogP3-AA = 2.3. View Source
